molecular formula C12H18N4O B2605795 rel-(5S,6S)-5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one CAS No. 2044705-59-9

rel-(5S,6S)-5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one

Cat. No. B2605795
CAS RN: 2044705-59-9
M. Wt: 234.303
InChI Key: UYTXFVWVUMGIIN-ONGXEEELSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a piperidin-2-one ring with a cyclopropyl group and a 1-methyl-1H-imidazol-2-yl group attached . The exact mass is 208.13241115 g/mol and the monoisotopic mass is also 208.13241115 g/mol . The compound has a complexity of 258 .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 64.2 Ų . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has one rotatable bond . The XLogP3-AA value is -1.4 .

Scientific Research Applications

Applications in Medicinal Chemistry and Drug Development

The compound rel-(5S,6S)-5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one, although not directly identified in the searched literature, is structurally related to several compounds with significant applications in medicinal chemistry and drug development. Research on similar compounds indicates a broad spectrum of biological activities, including antibacterial, antitumor, and enzymatic inhibition properties.

  • Antibacterial and Antimicrobial Activity : Novel thiopyrano[2,3-d]thiazoles based on aroylacrylic acids have shown high levels of free radical scavenging activity and significant influence on bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Candida albicans (Lozynskyi et al., 2017). This indicates the potential for compounds with similar structures to possess antimicrobial properties.

  • Antitumor Effects : The synthesis and evaluation of novel compounds for antitumor effects have been a significant area of research. For example, compounds structurally related to the query compound have been synthesized and shown promising inotropic activity, hinting at potential cardiovascular applications (Sircar et al., 1987).

  • Enzymatic Inhibition and Molecular Interaction Studies : Studies on compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have provided insights into the molecular interactions with specific receptors, such as the CB1 cannabinoid receptor (Shim et al., 2002). This suggests potential applications in understanding and targeting receptor-ligand interactions for therapeutic purposes.

Applications in Synthesis and Material Science

The literature also highlights the versatility of compounds with similar structural features in synthesis and material science applications.

  • Synthetic Methodologies : Innovative synthetic routes have been developed for the construction of complex molecules with significant biological activities. For instance, ultrasound-assisted synthesis has been employed to create novel compounds with antibacterial, antitubercular, and antioxidant activities (Kalaria et al., 2014).

  • Spectroscopic and Computational Studies : Spectroscopic and computational studies of new rhenium(I) complexes containing pyridylimidazo[1,5-a]pyridine ligands have contributed to the understanding of the structural and photophysical properties of these compounds (Salassa et al., 2008). Such studies are crucial for designing materials with desired optical and electronic properties.

properties

IUPAC Name

(5S,6S)-5-amino-1-cyclopropyl-6-(1-methylimidazol-2-yl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-15-7-6-14-12(15)11-9(13)4-5-10(17)16(11)8-2-3-8/h6-9,11H,2-5,13H2,1H3/t9-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTXFVWVUMGIIN-ONGXEEELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2C(CCC(=O)N2C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1[C@@H]2[C@H](CCC(=O)N2C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rel-(5S,6S)-5-amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one

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